molecular formula C11H12N2O4 B11875926 1-(2-Methoxyethyl)-5-nitroindolin-2-one

1-(2-Methoxyethyl)-5-nitroindolin-2-one

Cat. No.: B11875926
M. Wt: 236.22 g/mol
InChI Key: HVWDXMAQMLXPMB-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-nitroindolin-2-one is an organic compound that belongs to the indolinone family Indolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-5-nitroindolin-2-one typically involves the following steps:

    Alkylation: The methoxyethyl group can be introduced via alkylation reactions. This step often involves the use of 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Cyclization: The formation of the indolinone core can be achieved through cyclization reactions, often involving the use of appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-nitroindolin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The indolinone core can undergo oxidation reactions to form corresponding oxindoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products Formed

    Reduction: Formation of 1-(2-Methoxyethyl)-5-aminoindolin-2-one.

    Substitution: Formation of various substituted indolinones depending on the nucleophile used.

    Oxidation: Formation of oxindole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-5-nitroindolin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-nitroindolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolinone core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-nitroindolin-2-one: Similar structure but with the nitro group at the 3-position.

    1-(2-Methoxyethyl)-5-chloroindolin-2-one: Similar structure but with a chloro group instead of a nitro group.

    1-(2-Methoxyethyl)-5-bromoindolin-2-one: Similar structure but with a bromo group instead of a nitro group.

Uniqueness

1-(2-Methoxyethyl)-5-nitroindolin-2-one is unique due to the specific positioning of the nitro and methoxyethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-nitro-3H-indol-2-one

InChI

InChI=1S/C11H12N2O4/c1-17-5-4-12-10-3-2-9(13(15)16)6-8(10)7-11(12)14/h2-3,6H,4-5,7H2,1H3

InChI Key

HVWDXMAQMLXPMB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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